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Compound of Interest

Compound Name: 5-Methoxy-beta-methyltryptamine

Cat. No.: B3349181 Get Quote

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Potential Psychoactive Effects of 5-Methoxy-alpha-

methyltryptamine (5-MeO-AMT)

Disclaimer: The compound originally requested, 5-Methoxy-beta-methyltryptamine (5-MeO-

β-MT), lacks sufficient available data in peer-reviewed scientific literature to construct a

meaningful technical guide. The structural position of the methyl group (alpha vs. beta)

significantly alters the molecule's properties, and data cannot be extrapolated. This guide

therefore focuses on the well-researched and structurally related psychoactive compound, 5-

Methoxy-alpha-methyltryptamine (5-MeO-AMT), also known as alpha,O-dimethylserotonin.

Introduction
5-Methoxy-alpha-methyltryptamine (5-MeO-AMT) is a synthetic tryptamine that belongs to the

alpha-alkyltryptamine chemical class.[1] Structurally, it is the 5-methoxy derivative of alpha-

methyltryptamine (AMT) and an alpha-methylated analogue of 5-MeO-DMT.[1] First

synthesized in 1958, its psychoactive properties were characterized in the late 1970s.[2] 5-

MeO-AMT is recognized for its potent hallucinogenic effects, which are understood to be

mediated primarily through its interaction with the serotonergic system, particularly the 5-HT2A

receptor.[3][4] This document provides a comprehensive overview of its pharmacological
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profile, including receptor binding affinities, functional activity, and behavioral effects, supported

by detailed experimental methodologies and pathway visualizations.

Pharmacological Profile
The primary mechanism of action for 5-MeO-AMT's psychoactive effects is its activity as a

potent agonist at serotonin receptors, with a particularly high affinity and functional potency at

the 5-HT2A subtype.[1][5]

Quantitative Receptor Binding and Functional Activity
The following tables summarize the in vitro pharmacological data for 5-MeO-AMT at various

monoamine receptors and transporters.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM) of 5-MeO-AMT

Target Binding Affinity (Ki, nM) Reference

Serotonin Receptors

5-HT1A
Data Not Available in Search

Results

5-HT2A 12 (Binding) [6]

5-HT2C 120 (Binding) [6]

Monoamine Transporters

(Reuptake Inhibition, IC50, nM)

SERT (Serotonin) >1000 [1]

DAT (Dopamine) 180 (Inhibition of Reuptake) [7]

NET (Norepinephrine) >1000 [1]

Monoamine Oxidase

(Inhibition, IC50, nM)

| MAO-A | 31,000 |[1][5] |
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Note: Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency,

respectively.

Table 2: Functional Activity (EC50 / Emax) and Monoamine Release of 5-MeO-AMT

Target/Assay
Functional Potency
(EC50, nM)

Maximal Effect
(Emax)

Reference

Serotonin Receptor

Agonism

5-HT2A (Ca2+

Mobilization)
2 - 8.4 Full Agonist [1][5]

Monoamine Release

Serotonin Release 460 - [1][7]

Dopamine Release 1500 - [1]

| Norepinephrine Release | 8900 | - |[1] |

Signaling Pathways and Experimental Workflows
Postulated 5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like 5-MeO-AMT is a key event initiating its

psychedelic effects. This process involves a G-protein-coupled signaling cascade that leads to

the mobilization of intracellular calcium.

Cell Membrane

5-HT2A Receptor Gαq/11Activates Phospholipase C (PLC)Activates
IP3

DAG

5-MeO-AMT Binds

PIP2

Downstream Effects
(e.g., Ca2+ release, PKC activation)

Figure 1. Postulated 5-HT2A Receptor Signaling Pathway for 5-MeO-AMT.
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Figure 1: Postulated 5-HT2A Receptor Signaling Pathway for 5-MeO-AMT.

In Vivo Behavioral Assay Workflow: Head-Twitch
Response (HTR)
The head-twitch response (HTR) in rodents is a widely used behavioral proxy for 5-HT2A

receptor activation and is considered predictive of hallucinogenic potential in humans.[8]

1. Animal Acclimation
(Mice habituated to testing environment)

2. Compound Administration
(e.g., 5-MeO-AMT at 0.3-10 mg/kg, i.p.)

3. Observation Period
(Animals placed in observation chambers

and recorded for a set duration, e.g., 30 min)

4. HTR Scoring
(Head twitches counted manually or

by automated system)

5. Data Analysis
(Dose-response curve generation;

statistical analysis vs. vehicle control)

Figure 2. General Workflow for the Rodent Head-Twitch Response (HTR) Assay.

Click to download full resolution via product page

Figure 2: General Workflow for the Rodent Head-Twitch Response (HTR) Assay.

In Vivo and Behavioral Effects
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In animal models, 5-MeO-AMT consistently produces behaviors indicative of 5-HT2A receptor

agonism.

Head-Twitch Response (HTR): 5-MeO-AMT induces a dose-dependent head-twitch

response in mice.[4] This effect is a hallmark of classic hallucinogens and can be blocked by

pretreatment with a 5-HT2A antagonist like ketanserin, confirming the receptor's primary role.

[1][4]

Locomotor Activity: Unlike stimulants, 5-MeO-AMT tends to produce hypolocomotion

(decreased movement).[1]

Abuse Potential: Studies have shown that 5-MeO-AMT does not induce locomotor

sensitization or conditioned place preference (CPP), suggesting a limited potential for abuse

compared to other psychoactive substances.[2][4]

Drug Discrimination: In drug discrimination tests, animals trained to recognize other

psychedelics like DOM and LSD will substitute 5-MeO-AMT, indicating a shared subjective

effect profile.[1]

Key Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
Objective: To determine the binding affinity of 5-MeO-AMT for a specific receptor target.

Membrane Preparation: Cell membranes from cell lines stably expressing the human

receptor of interest (e.g., 5-HT2A) are prepared via homogenization and centrifugation.

Protein concentration is determined using a Bradford or BCA assay.

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand

(e.g., [3H]ketanserin for 5-HT2A) at a concentration near its Kd value and various

concentrations of the test compound (5-MeO-AMT).

Non-Specific Binding: A parallel set of incubations is performed in the presence of a high

concentration of a non-labeled competing ligand to determine non-specific binding.
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Separation: After incubation (e.g., 60 minutes at room temperature), the reaction is

terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This

separates the bound radioligand from the free radioligand.

Quantification: The filters are washed, dried, and placed in scintillation vials with scintillation

fluid. Radioactivity is quantified using a liquid scintillation counter.

Data Analysis: The IC50 value (concentration of 5-MeO-AMT that inhibits 50% of specific

radioligand binding) is calculated using non-linear regression. The Ki value is then

determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant.

Head-Twitch Response (HTR) Assay (for In Vivo 5-HT2A
Agonism)
Objective: To assess the in vivo 5-HT2A agonist activity of 5-MeO-AMT.

Animals: Male C57BL/6J mice are commonly used. Animals are group-housed and allowed

to acclimate to the facility for at least one week before testing.

Habituation: On the day of the experiment, mice are brought to the testing room and allowed

to habituate for at least 60 minutes. They are then placed into individual transparent

observation chambers for a 2-minute habituation period immediately before recording

begins.[4]

Drug Administration: Mice are administered 5-MeO-AMT (e.g., 0.3, 1, 3, 10 mg/kg) or vehicle

control via intraperitoneal (i.p.) injection.[4] For antagonist studies, a 5-HT2A antagonist like

ketanserin is administered 30 minutes prior to 5-MeO-AMT injection.[4]

Observation and Scoring: Immediately after drug administration, the number of head

twitches (rapid, side-to-side rotational movements of the head) is counted for a defined

period, typically 30 minutes.[4] Scoring can be done by a trained observer blind to the

experimental conditions or via an automated system.

Data Analysis: The total number of head twitches per observation period is recorded for each

animal. Data are analyzed using statistical methods such as one-way ANOVA followed by

post-hoc tests to compare different dose groups to the vehicle control.
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Conclusion
The available scientific evidence robustly characterizes 5-Methoxy-alpha-methyltryptamine (5-

MeO-AMT) as a potent psychoactive substance with primary activity as a 5-HT2A receptor

agonist. Its in vitro binding and functional assay results are strongly correlated with in vivo

behavioral data from rodent models, particularly the head-twitch response, which is a reliable

preclinical indicator of hallucinogenic potential. While it demonstrates potent serotonergic

activity, its profile suggests a lower abuse liability compared to psychostimulants. This

comprehensive dataset provides a solid foundation for further research into the specific

mechanisms and potential applications of alpha-methylated tryptamines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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